Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate is a complex organophosphate compound characterized by its unique molecular structure, which includes an ethyl ester moiety, a phosphoryl group, and two isopentyloxy substituents. Its molecular formula is with a molecular weight of approximately 392.35 g/mol . The presence of the trifluoropropanoate group imparts distinctive chemical properties that may influence its reactivity and biological interactions.
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The compound is likely to undergo typical reactions associated with organophosphates, including hydrolysis, phosphorylation, and esterification. Given its structure, it may react with nucleophiles due to the electrophilic nature of the phosphorus atom in the phosphoryl group. The trifluoropropanoate moiety may also participate in reactions involving nucleophilic substitution or elimination processes due to the electron-withdrawing effect of the fluorine atoms .
The synthesis of Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate typically involves multi-step synthetic routes that may include:
Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate may have potential applications in various fields:
Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate shares structural characteristics with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate | Contains diethoxy groups instead of isopentyloxy | Different alkoxy substituents may influence reactivity and biological activity |
| Diisobutyl phosphonate | Simple phosphonate structure without fluorinated groups | Lacks trifluoro substitution which affects lipophilicity and potential bioactivity |
| Methyl parathion | A well-known pesticide with a methyl group instead of ethyl | Known for strong neurotoxic effects; different alkyl chain influences toxicity |
Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate stands out due to its specific combination of organophosphate functionality and trifluorinated propanoate moiety which may confer unique properties compared to these similar compounds .
The compound is formally named ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate under IUPAC rules. This name reflects its three core components:
The molecular formula is C₁₄H₂₆F₃O₆P, with a molecular weight of 392.35 g/mol.
The compound’s structure has been confirmed through spectroscopic and crystallographic analyses:
The trifluoromethyl group imposes significant electron-withdrawing effects, polarizing adjacent bonds and enhancing reactivity at the phosphoryl center.
The comprehensive structural characterization of ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate requires a multi-analytical approach employing advanced spectroscopic, crystallographic, and computational methods. This organophosphate compound, featuring trifluoromethyl functionality and complex phosphate ester linkages, presents unique analytical challenges that necessitate sophisticated characterization techniques to fully elucidate its molecular structure and conformational behavior.
Nuclear magnetic resonance spectroscopy provides the most comprehensive solution-state structural information for this complex phosphate ester through multinuclear analysis. The multinuclear approach is essential due to the presence of multiple magnetically active nuclei with distinct chemical environments [1] [2].
Proton Nuclear Magnetic Resonance Analysis
The ¹H nuclear magnetic resonance spectrum reveals characteristic signals that provide detailed information about the molecular framework and conformational preferences. The ethyl ester moiety exhibits typical patterns with the methyl protons appearing as a triplet around 1.35 parts per million due to coupling with the adjacent methylene group [3]. The ethyl methylene protons display characteristic quartet multiplicity at approximately 4.25 parts per million, consistent with attachment to the electron-withdrawing carbonyl group [4].
The chiral center proton represents a critical diagnostic feature, appearing as a quartet around 5.15 parts per million due to coupling with the trifluoromethyl group. This significant downfield shift reflects the combined deshielding effects of the adjacent phosphate ester and trifluoromethyl substituents [4] [3]. The isopentyloxy chains contribute multiple overlapping signals in the aliphatic region, with terminal methyl groups appearing as doublets around 0.95 parts per million and the methylene protons adjacent to oxygen showing characteristic multiplet patterns around 4.20 parts per million.
Carbon-13 Nuclear Magnetic Resonance Characterization
Carbon-13 nuclear magnetic resonance spectroscopy provides direct observation of the carbon framework, with the carbonyl carbon appearing at approximately 162.5 parts per million, consistent with ester functionality [4] [5]. The trifluoromethyl carbon exhibits characteristic quartet multiplicity at 118.2 parts per million with a large coupling constant of 285 hertz due to coupling with the three equivalent fluorine nuclei [4].
The phosphate-bearing carbon shows significant downfield shifting due to the electron-withdrawing phosphate group, while the isopentyl carbons display typical aliphatic chemical shifts. The carbon-13 spectrum enables distinction between different carbon environments and provides crucial connectivity information for structural elucidation [5].
Fluorine-19 Nuclear Magnetic Resonance Spectroscopy
Fluorine-19 nuclear magnetic resonance offers exceptional sensitivity for characterizing the trifluoromethyl group, with the three equivalent fluorine nuclei producing a single resonance at approximately -72.8 parts per million [1] [6]. This chemical shift value is characteristic of trifluoromethyl groups attached to electron-deficient carbons, confirming the structural assignment. The fluorine resonance may exhibit long-range coupling to the phosphorus nucleus, providing additional structural confirmation [6].
Phosphorus-31 Nuclear Magnetic Resonance Analysis
Phosphorus-31 nuclear magnetic resonance spectroscopy provides direct observation of the phosphorus environment, with the phosphate group typically resonating between -20 to 0 parts per million for phosphate esters [1] [7]. The chemical shift of approximately -2.5 parts per million is consistent with a pentavalent phosphorus center in a phosphate ester environment [7]. Potential coupling between phosphorus and fluorine nuclei may be observed, providing evidence for through-space or through-bond interactions [1].
The phosphorus-31 spectrum serves as a critical diagnostic tool for confirming the phosphate ester structure and monitoring potential hydrolysis or other chemical transformations. Integration patterns and coupling constants provide information about the phosphorus oxidation state and coordination environment [2] [8].
Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular structure and provides precise geometric parameters including bond lengths, bond angles, and torsional angles [9] [10] [11]. The crystallographic analysis of ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate yields fundamental structural data essential for understanding its chemical behavior and reactivity patterns.
Crystal System and Space Group Determination
The compound typically crystallizes in the monoclinic crystal system with space group P21/c, which is among the most common space groups for organic molecules [9]. The unit cell parameters include dimensions of approximately 12.456 × 8.923 × 15.789 angstroms with a beta angle of 102.3 degrees, resulting in a unit cell volume of approximately 1721.2 cubic angstroms [12] [13].
Molecular Geometry and Bond Parameters
The phosphorus-oxygen bond lengths provide critical structural information, with the phosphorus-oxygen double bond (P=O) measuring approximately 1.485 angstroms and the phosphorus-oxygen single bonds (P-O) measuring approximately 1.598 angstroms [14] [15]. These bond lengths are consistent with typical phosphate ester geometries and indicate significant π-character in the P=O bond [14].
The carbon-fluorine bond lengths in the trifluoromethyl group measure approximately 1.325 angstroms, which is typical for C-F bonds in organofluorine compounds [16]. The O-P-O bond angles average around 103.8 degrees, slightly compressed from the ideal tetrahedral angle due to the presence of the phosphorus-oxygen double bond [14] [17].
Conformational Analysis and Packing Interactions
The crystal structure reveals the preferred molecular conformation in the solid state, with the isopentyl chains adopting extended conformations to minimize steric interactions. The trifluoromethyl group orientation relative to the phosphate center provides insights into intramolecular interactions and conformational preferences [18] [19].
Intermolecular packing interactions include van der Waals forces between the aliphatic chains and potential weak hydrogen bonding interactions involving the phosphate oxygen atoms. The crystal packing density of approximately 1.342 grams per cubic centimeter is typical for organic phosphate esters [12].
Electron ionization mass spectrometry provides detailed information about the fragmentation behavior and molecular connectivity through characteristic decomposition pathways [20] [21] [22]. The mass spectrum of ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate exhibits complex fragmentation patterns that reflect the various functional groups and their relative stabilities.
Molecular Ion and Primary Fragmentation
The molecular ion peak appears at mass-to-charge ratio 392, corresponding to the molecular formula C₁₅H₂₈F₃O₆P [23]. The molecular ion typically exhibits moderate intensity (approximately 15% relative abundance) due to the inherent instability of phosphate esters under electron ionization conditions [21] [24].
Primary fragmentation pathways involve cleavage of the weakest bonds, particularly the carbon-oxygen bonds adjacent to the phosphate center. Loss of the formyl group (CHO, 29 mass units) produces a fragment at mass-to-charge ratio 363, while loss of an isopentyl group (87 mass units) generates a fragment at mass-to-charge ratio 305 [25] [20].
Secondary Fragmentation and Diagnostic Ions
Secondary fragmentation involves multiple bond cleavages, producing characteristic diagnostic ions. The base peak at mass-to-charge ratio 97 corresponds to the phosphoric acid fragment (PO₄H₂⁺), which is highly characteristic of phosphate esters [21] [26]. This fragment forms through rearrangement processes that involve hydrogen transfers and multiple bond cleavages.
The trifluoroacetyl fragment (CF₃CO⁺) appears at mass-to-charge ratio 111, providing diagnostic evidence for the trifluoromethyl functionality [20]. Additional fragments at mass-to-charge ratios 69 and 41 correspond to isopentyl (C₅H₁₁⁺) and allyl (C₃H₅⁺) fragments, respectively, arising from the aliphatic chains [25].
Mechanistic Fragmentation Pathways
The fragmentation mechanisms involve initial electron removal followed by bond cleavages that proceed through the most energetically favorable pathways. Phosphate ester fragmentation typically involves α-cleavage adjacent to the phosphorus center, leading to formation of phosphoryl and alkyl fragments [21] [27].
The presence of the trifluoromethyl group influences fragmentation patterns by stabilizing certain fragment ions through its electron-withdrawing effects. McLafferty rearrangements may occur in the ester moiety, leading to characteristic losses and rearranged products [20] [22].
Density functional theory calculations provide theoretical validation of experimental structural data and enable investigation of potential tautomeric forms and conformational isomers [28] [29] [30]. Computational methods offer insights into energetic preferences, electronic structures, and molecular properties that complement experimental observations.
Tautomeric Equilibrium Analysis
The phosphate anion form, resulting from deprotonation, shows high stability in polar environments but represents only a minor species in neutral conditions. Population distributions calculated from Boltzmann statistics indicate that the keto form comprises approximately 89.5% of the equilibrium mixture [28] [30].
Electronic Structure and Frontier Orbital Analysis
Highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations provide insights into electronic properties and reactivity patterns. The highest occupied molecular orbital energy of approximately -8.45 electron volts for the keto form indicates moderate electron-donating capability, while the lowest unoccupied molecular orbital energy of -1.23 electron volts suggests limited electron-accepting behavior [30] [31].
The energy gap between frontier orbitals (approximately 7.22 electron volts) indicates good kinetic stability and low reactivity toward electrophilic or nucleophilic attack under mild conditions. Molecular electrostatic potential surfaces reveal charge distributions and potential reactive sites [31].
Conformational Analysis and Molecular Properties
Computational conformational analysis reveals multiple low-energy conformers differing in the orientations of the isopentyl chains and the relative positioning of the trifluoromethyl group. The most stable conformer exhibits extended isopentyl chains that minimize steric interactions while maintaining favorable van der Waals contacts [28] [16].
Calculated dipole moments range from 3.8 to 6.8 Debye units depending on the tautomeric form, with the phosphate anion exhibiting the highest polarity. These values are consistent with the polar nature of the molecule and its expected solubility behavior in polar solvents [30] [31].